molecular formula C13H11ClN2O B8762609 6-Chloro-4-o-tolyl-nicotinamide

6-Chloro-4-o-tolyl-nicotinamide

Cat. No.: B8762609
M. Wt: 246.69 g/mol
InChI Key: DDAOMKMMERKCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-o-tolyl-nicotinamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c1-8-4-2-3-5-9(8)10-6-12(14)16-7-11(10)13(15)17/h2-7H,1H3,(H2,15,17)

InChI Key

DDAOMKMMERKCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.0 g (32.3 mMol) 6-chloro-4-o-tolyl-nicotinic acid in 48.0 ml THF were added 3.1 ml (42.0 mMol) thionylchloride and 143 .mu.l (1.8 mMol) DMF. After 2 hours at 50° C., the reaction mixture was cooled to room temperature and added to a solution of 72.5 ml aqueous ammonium hydroxide 25% and 96 ml water cooled to 0″C. After 30 minutes at 0° C., THF was removed under reduced pressure and the aqueous layer was extracted with ethyl acetate. Removal of the solvent yielded 7.8 g (98%) 6-chloro-4-o-tolyl-nicotinamide as a beige crystalline foam. MS (ISP): 247 (M+H30 , 100).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mmol
Type
catalyst
Reaction Step One
Quantity
72.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
96 mL
Type
reactant
Reaction Step Two

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